4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-4-15-7-8(11)9(13-15)10(16)12-5-6-14(2)3/h7H,4-6,11H2,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZSYAXAMGYVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed via cyclocondensation of hydrazines with β-dicarbonyl precursors.
β-Ketoester and Ethyl Hydrazine Reaction
Ethyl hydrazine reacts with β-ketoesters (e.g., ethyl acetoacetate) to form 1-ethyl-1H-pyrazole-3-carboxylate derivatives. For example:
- Reaction : Ethyl hydrazine + ethyl acetoacetate → ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
- Conditions : Reflux in ethanol (6–12 h, 70–80°C).
- Yield : ~75–85%.
β-Ketonitrile-Based Approaches
β-Ketonitriles (e.g., ethyl cyanoacetate) cyclize with hydrazines to yield pyrazole-3-carbonitriles, which are hydrolyzed to carboxylic acids.
Regioselective Bromination at Position 4
To introduce the amino group at position 4, bromination followed by amination is employed.
Bromination of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
- Reagents : Bromine in dichloromethane at 0–10°C.
- Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing ester group.
- Product : Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate.
- Yield : 90–95%.
Amination of the Bromo Intermediate
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester is saponified to the free acid:
Amidation with Dimethylaminoethylamine
The carboxylic acid is coupled with N,N-dimethylethylenediamine to form the target carboxamide.
Activation with Carbonyldiimidazole (CDI)
- Reagents : CDI in THF, followed by dimethylaminoethylamine.
- Conditions : Room temperature, 12–24 h.
- Yield : 70–78%.
EDCI/HOBt-Mediated Coupling
Alternative Routes
One-Pot Multi-Component Synthesis
A streamlined approach combines pyrazole formation and amidation in a single pot:
Optimization and Challenges
Critical Parameters
Yield Comparison
| Step | Method | Yield (%) |
|---|---|---|
| Pyrazole formation | β-Ketoester cyclization | 75–85 |
| Bromination | Br2 in CH2Cl2 | 90–95 |
| Amination | NH3, 60–100°C | 85–91 |
| Hydrolysis | NaOH, THF/H2O | 80–88 |
| Amidation | CDI-mediated | 70–78 |
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has been investigated for various biological activities:
Anticancer Properties
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications in the pyrazole structure can enhance its efficacy against breast and colon cancer cells. The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The specific derivative has shown promise in reducing inflammation markers in preclinical models .
Thrombopoietin Receptor Agonism
Research has identified compounds similar to 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide as agonists of the thrombopoietin receptor, which plays a crucial role in platelet production. This application is particularly relevant for conditions like thrombocytopenia, where platelet levels are critically low .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The mechanism of action often involves interaction with specific receptors or enzymes, leading to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.
Case Study 1: Anticancer Activity
In a study published by PMC, researchers synthesized a series of pyrazole derivatives, including the compound , and evaluated their anticancer activity against human cancer cell lines. The results indicated significant cytotoxicity, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Research
A recent investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The study demonstrated that treatment with the compound resulted in a marked decrease in inflammatory cytokines in animal models, supporting its potential use as an anti-inflammatory agent .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole ring : Provides a planar, aromatic scaffold for molecular interactions.
- 1-ethyl group : Enhances lipophilicity and modulates steric effects.
- 4-amino group: Introduces hydrogen-bond donor/acceptor properties.
- 3-carboxamide substituent: Links to a 2-(dimethylamino)ethyl chain, contributing tertiary amine functionality for improved solubility and ionic interactions.
Synthesis routes for analogous pyrazole carboxamides involve coupling agents like EDCI and HOBT, as seen in the preparation of 1,5-diarylpyrazole carboxamides (e.g., coupling carboxylic acids with hydroxylamine derivatives) .
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
The target compound’s dimethylaminoethyl substituent distinguishes it from analogs with bulkier or less polar groups. A comparative overview is provided below:
Key Observations :
- Solubility: The dimethylaminoethyl group in the target compound improves aqueous solubility compared to the methylpyrazolylpropyl substituent in the analog. This aligns with studies showing that dimethylamino groups enhance polarity and charge-mediated interactions .
- Reactivity: highlights that ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate, suggesting that substituent positioning influences chemical behavior. The target compound’s dimethylaminoethyl group may similarly enhance reactivity in biological systems .
Biological Activity
4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : C9H14N4O
- Molecular Weight : 182.23 g/mol
- CAS Number : 1260243-04-6
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory processes. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation.
Anti-inflammatory Activity
Research indicates that 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide exhibits significant anti-inflammatory properties. In vitro studies have shown it to inhibit COX-2 selectively, which is implicated in inflammatory responses.
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide | 71.11 | COX-2 |
| Standard Drug (Diclofenac) | 54.65 | COX-2 |
The compound's effectiveness was evaluated using the carrageenan-induced rat paw edema model, demonstrating a reduction in swelling comparable to standard anti-inflammatory drugs.
Analgesic Properties
In addition to its anti-inflammatory effects, this pyrazole derivative has shown analgesic activity in animal models. The mechanism is thought to involve modulation of pain pathways, potentially through inhibition of nitric oxide synthase and modulation of neurotransmitter release.
Study 1: COX Inhibition
A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide. The compounds were screened for their ability to inhibit COX enzymes. The results indicated that this compound had an IC50 value of approximately 71.11 μg/mL against COX-2, showcasing its potential as an anti-inflammatory agent compared to traditional NSAIDs .
Study 2: Safety Profile
In a histopathological evaluation following treatment with the compound, minimal degenerative changes were observed in the gastric and renal tissues of rats, suggesting a favorable safety profile for this compound when compared to conventional treatments .
Q & A
Basic: What are the primary synthetic routes for 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide, and what purification methods ensure high yield?
Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core, followed by functionalization of the carboxamide and amino groups. For example, analogous pyrazole derivatives are synthesized via condensation reactions between substituted amines and activated carbonyl intermediates under reflux conditions (e.g., using ethanol or THF as solvents) . Purification often employs recrystallization from ethanol or methanol to isolate crystalline products, with yields optimized by controlling reaction stoichiometry and temperature gradients . Characterization via -NMR and IR spectroscopy is critical to confirm structural integrity .
Basic: How can researchers validate the structural identity of this compound and its intermediates?
Answer:
Key analytical methods include:
- -NMR spectroscopy : To verify substituent positions (e.g., dimethylaminoethyl and ethyl groups) and assess purity. For example, the dimethylamino proton signals typically appear as singlets at δ ~2.2–2.5 ppm, while pyrazole ring protons resonate between δ 6.0–8.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental analysis : Validates empirical formulas within ±0.4% error margins .
Advanced: What computational strategies can predict the reactivity of this compound in novel reaction systems?
Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and predict regioselectivity in substitution or cyclization reactions . For instance, ICReDD’s workflow integrates computed activation energies with experimental data to optimize conditions for carboxamide functionalization, reducing trial-and-error experimentation . Researchers should prioritize solvent parameters (e.g., polarity) and steric effects of the dimethylaminoethyl group in simulations.
Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) for this compound be resolved?
Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-response standardization : Use a unified protocol (e.g., fixed cell lines, incubation times) across studies.
- HPLC purity validation : Ensure >95% purity via reverse-phase chromatography .
- Structural analogs testing : Compare activity trends with derivatives (e.g., replacing the dimethylaminoethyl group) to isolate pharmacophore contributions .
Advanced: What methodologies optimize the compound’s stability under physiological conditions for in vivo studies?
Answer:
Stability can be enhanced via:
- pH-dependent degradation studies : Use buffers (pH 1–9) to identify labile bonds (e.g., carboxamide hydrolysis).
- Protecting group strategies : Introduce Boc groups to shield amino functionalities during formulation .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical trials?
Answer:
Critical issues include:
- Solvent selection : Transition from ethanol (lab-scale) to safer solvents like water-ethanol mixtures for large batches.
- Byproduct management : Use inline FTIR or HPLC monitoring to detect side products during amide coupling steps .
- Cost-effective purification : Replace column chromatography with fractional crystallization or membrane filtration .
Advanced: How can molecular docking studies elucidate this compound’s interaction with biological targets (e.g., enzymes)?
Answer:
Docking workflows involve:
- Target preparation : Retrieve protein structures (e.g., from PDB) and remove crystallographic water molecules.
- Ligand parameterization : Assign partial charges to the compound using AM1-BCC methods.
- Binding mode analysis : Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp/Glu). Software like AutoDock Vina or Schrödinger Suite is recommended .
Basic: What spectroscopic techniques are most effective for monitoring degradation products of this compound?
Answer:
- LC-MS/MS : Identifies degradation products via mass fragmentation patterns.
- -NMR : Tracks carbonyl group stability (e.g., carboxamide → carboxylic acid conversion).
- UV-Vis spectroscopy : Monitors absorbance shifts caused by ring-opening or oxidation .
Advanced: How do steric and electronic effects of the dimethylaminoethyl group influence this compound’s solubility and bioavailability?
Answer:
- Steric effects : The bulky dimethylaminoethyl group reduces solubility in aqueous media but enhances lipid membrane permeability.
- Electronic effects : The tertiary amine increases basicity, improving solubility in acidic buffers (e.g., gastric fluid). Computational logP predictions (e.g., using MarvinSuite) guide formulation adjustments .
Advanced: What strategies reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Answer:
- Parameter refinement : Update force fields in MD simulations to account for solvent-shell interactions.
- Metabolite profiling : Use liver microsome assays to identify unmodeled metabolic pathways (e.g., N-demethylation) .
- Cross-validation : Compare predictions from multiple software (e.g., SwissADME, pkCSM) to isolate algorithmic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
